molecular formula C11H16N4O B7882634 N-(cyclopropylmethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide

N-(cyclopropylmethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide

Cat. No.: B7882634
M. Wt: 220.27 g/mol
InChI Key: UUFPKSFQICUMFD-UHFFFAOYSA-N
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Description

N-(cyclopropylmethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide is a pyrazolopiperidine carboxamide derivative characterized by a cyclopropylmethyl substituent at the N1 position and a carboxamide group at the C3 position of the pyrazolo[4,3-c]pyridine scaffold. Key physical properties for LK01512(13e) include a melting point of 144–145°C, a yield of 62%, and HRMS confirmation ([M + Na⁺] = 406.1130) .

Properties

IUPAC Name

N-(cyclopropylmethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N4O/c16-11(13-5-7-1-2-7)10-8-6-12-4-3-9(8)14-15-10/h7,12H,1-6H2,(H,13,16)(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUFPKSFQICUMFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CNC(=O)C2=NNC3=C2CNCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(cyclopropylmethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide is a synthetic compound that belongs to the pyrazolo[4,3-c]pyridine class. Its unique structure includes a cyclopropylmethyl group and a carboxamide functional group, which contribute to its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, interactions with biological targets, and relevant research findings.

Preliminary studies indicate that compounds in the pyrazolo[4,3-c]pyridine class exhibit a variety of biological activities. The mechanisms through which this compound exerts its effects may include:

  • Inhibition of Enzymatic Activity : Similar compounds have shown the ability to inhibit key enzymes involved in various biological pathways.
  • Antimicrobial Properties : Some derivatives have demonstrated activity against ESKAPE pathogens, which are a group of bacteria known for their resistance to antibiotics .
  • Antiviral Effects : Certain analogs have been reported to block viral capsid assembly and inhibit protein–protein interactions in pathogenic cells .

Interaction Studies

Understanding how this compound interacts with biological targets is crucial for elucidating its pharmacological profile. Interaction studies may involve:

  • Binding Affinity Assessments : Evaluating how effectively the compound binds to specific receptors or enzymes.
  • Structural Analysis : Utilizing techniques such as X-ray crystallography to determine the structural basis for its activity against targets like the CREBBP bromodomain .

Comparative Analysis with Related Compounds

A comparative analysis of this compound with other structurally similar compounds reveals insights into its unique biological properties. The following table summarizes key features and activities of related compounds:

Compound NameStructural FeaturesUnique AspectsBiological Activity
1H-pyrazolo[4,3-c]pyridine derivativesHeterocyclic structureVarying substituents affecting bioactivityAntimicrobial and anticancer activity
4-(substituted phenyl)-1H-pyrazolesPyrazole core with phenyl substitutionsDifferent pharmacological profilesAntitumor effects
TetrahydropyrazolopyridinesTetrahydro frameworkDiverse biological activitiesInhibition of specific kinases

Case Study 1: Antimicrobial Activity

Research has shown that certain derivatives of pyrazolo[4,3-c]pyridine exhibit significant antimicrobial properties. For instance, studies indicated that this compound demonstrated an MIC (minimum inhibitory concentration) against Mycobacterium tuberculosis at a concentration of 26.7 mM . This suggests potential therapeutic applications in treating resistant bacterial infections.

Case Study 2: Antiviral Properties

Another study highlighted the antiviral activity of related compounds against hepatitis B virus (HBV). The inhibition of HBV capsid assembly was observed in vitro for several analogs within the pyrazolo[4,3-c]pyridine class. This positions this compound as a candidate for further antiviral drug development .

Case Study 3: Cancer Research

In cancer research contexts, compounds from the pyrazolo family have been evaluated for their effects on various human cancer cell lines. While some derivatives showed cytotoxicity against MCF-7 (breast cancer) and K562 (leukemia) cell lines in preliminary assays, further optimization is needed to enhance potency and selectivity against cancer targets .

Scientific Research Applications

Inhibition of CBP/EP300 Bromodomain

One of the primary applications of N-(cyclopropylmethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide is its activity as an inhibitor of the CREBBP (CREB-binding protein) and EP300 bromodomains. These proteins are crucial in regulating gene expression and have been implicated in various cancers and other diseases.

Case Study: Structure-Activity Relationship (SAR) Studies

Recent studies have demonstrated that this compound can effectively inhibit the CREBBP bromodomain. The co-crystal structure of the compound with the bromodomain revealed critical interactions that inform the design of more potent analogs. For instance, a derivative identified as Compound 59 exhibited an IC50 value of 0.02 μM against TR-FRET assays and showed significant antiproliferative effects in hematologic cancer cell lines . This indicates its potential as a therapeutic agent in treating cancers related to dysregulated MYC expression.

Antitumor Activity

The compound's ability to modulate MYC expression is particularly noteworthy. MYC is a well-known oncogene involved in cell proliferation and metabolism. In vivo studies have shown that the compound can reduce tumor growth in acute myeloid leukemia (AML) models by effectively targeting pathways regulated by MYC .

Potential for Treating Other Diseases

Beyond cancer treatment, there is growing interest in exploring the compound's effects on other diseases where CBP/EP300 play a role. Research suggests that inhibition of these bromodomains may also impact metabolic disorders and inflammatory diseases due to their involvement in various signaling pathways .

Table 1: Summary of Key Studies on this compound

Study ReferenceApplicationFindingsIC50 Value
CBP/EP300 InhibitionEffective inhibitor with structural insights for analog design0.02 μM
Antitumor ActivitySignificant reduction in tumor growth in AML modelsNot specified
Broader Therapeutic PotentialPotential effects on metabolic and inflammatory diseasesUnder investigation

Comparison with Similar Compounds

Comparison with Structural Analogues

Key Observations :

  • N1 Substituents : The cyclopropylmethyl group in the target compound and LK01512(13e) introduces steric and electronic effects that may enhance metabolic stability compared to linear alkyl chains (e.g., propyl in 12f) .
  • C3 Modifications : The carboxamide group is conserved in the target compound and Apixaban, but the latter’s 4-methoxyphenyl substituent enables anticoagulant activity via factor Xa inhibition . LK01512(13e)’s 5-nitro-2-furoyl and oxazolyl groups likely contribute to its antimicrobial properties .
  • Synthetic Yields : LK01512(13e) exhibits a higher yield (62%) compared to 12f (45%) and 12g (30%), suggesting that cyclopropylmethyl substitution may improve reaction efficiency .
Antimicrobial Activity:
  • Compound 2 (): A related carboxamide derivative with antitriposomal activity (nanomolar range) via inhibition of parasite protein interactions .
Antiviral Activity:
Anticoagulant Activity:
  • Apixaban: A pyrazolo[3,4-c]pyridine derivative (structural isomer) used clinically to prevent stroke and venous thromboembolism by inhibiting factor Xa .

Physicochemical and Pharmacokinetic Considerations

  • Bioavailability : The cyclopropylmethyl group may enhance lipophilicity and blood-brain barrier penetration compared to polar substituents like methoxyethyl .

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